molecular formula C12H14O2 B8745529 1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid methyl ester

1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid methyl ester

Cat. No. B8745529
M. Wt: 190.24 g/mol
InChI Key: IAJCTSSNCSYJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05252601

Procedure details

Dissolve 1,2,3,4-tetrahydro-2-naphthoic acid (10 g, 57 mmol) in methanol (100 mL) and add dimethoxypropane (3 mL). Cool to 5° C. and saturate with hydrogen chloride gas. Allow to stand overnight then evaporate the solvent in vacuo. Take the residue up in ethyl ether, wash with saturated sodium hydrogen carbonate and dry (MgSO4). Evaporate the solvent in vacuo and distill to give 2-carbomethoxy-1,2,3,4-tetrahydronaphthalene; bp 90°-96° C.@0.25 mm Hg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=[O:12].[CH3:14]OC(OC)(C)C>CO>[C:11]([CH:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1)([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
COC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
saturate with hydrogen chloride gas
CUSTOM
Type
CUSTOM
Details
then evaporate the solvent in vacuo
WASH
Type
WASH
Details
wash with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
distill

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.